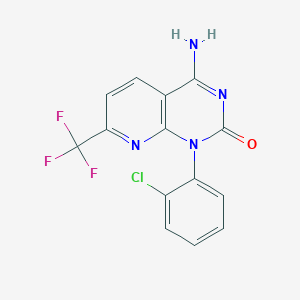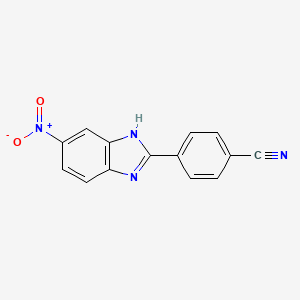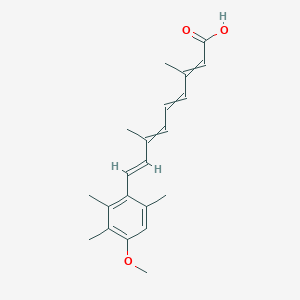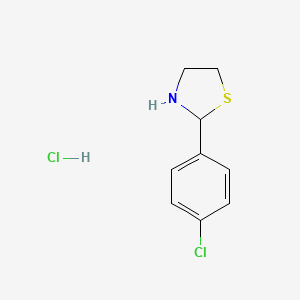
1,3,10,12-Tetramethyl octahydro-2,11-dioxo-3a,9a-propano-1H-cyclopentacyclooctene-1,3,10,12-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for RCL T240443 are not extensively documented in the available literature. it is typically synthesized through complex organic synthesis techniques that involve multiple steps and specific reaction conditions. Industrial production methods for such rare compounds are often proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
RCL T240443 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
RCL T240443 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of RCL T240443 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
RCL T240443 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
RCL T200433: Another rare chemical with similar applications in research.
RCL S18210:
RCL S18237: Known for its unique chemical properties and research applications.
RCL T240443 stands out due to its specific molecular structure and the unique research opportunities it offers.
Eigenschaften
CAS-Nummer |
58602-54-3 |
|---|---|
Molekularformel |
C22H28O10 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
tetramethyl 10,13-dioxotricyclo[6.3.3.01,8]tetradecane-9,11,12,14-tetracarboxylate |
InChI |
InChI=1S/C22H28O10/c1-29-17(25)11-15(23)12(18(26)30-2)22-10-8-6-5-7-9-21(11,22)13(19(27)31-3)16(24)14(22)20(28)32-4/h11-14H,5-10H2,1-4H3 |
InChI-Schlüssel |
HHVCGOPVHNIJMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1C(=O)C(C23C1(CCCCCC2)C(C(=O)C3C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,4-Bis(trifluoromethyl)phenyl]-2-hydroxy-5-chlorobenzamide](/img/structure/B11936376.png)




![[1-(Trimethylsilyl)cyclopropyl]methanol](/img/structure/B11936413.png)
![5-ethynyl-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11936420.png)


![(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;hydrochloride](/img/structure/B11936440.png)

![undecyl 10-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11936462.png)

